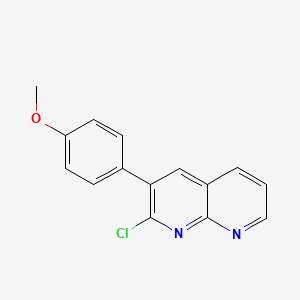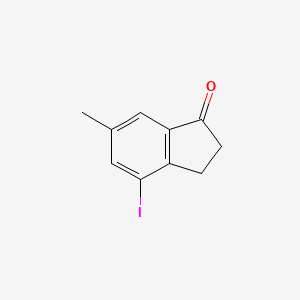
(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry due to its potential applications in various chemical reactions and biological studies. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group, a hydroxycyclohexylamino group, and a boronic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and hydroxycyclohexylamino groups. The final step involves the incorporation of the boronic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include boronic esters, dechlorinated derivatives, and substituted pyrimidine compounds. These products can be further utilized in various chemical and biological applications .
科学的研究の応用
(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid has several scientific research applications:
作用機序
The mechanism of action of (2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the inhibition of proteases and kinases, which play crucial roles in various biological processes .
類似化合物との比較
Similar Compounds
(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid: Unique due to its specific substitution pattern and boronic acid moiety.
(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic ester: Similar structure but with an ester group instead of the boronic acid.
(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronate: Similar structure but with a boronate group instead of the boronic acid.
Uniqueness
Its specific substitution pattern and boronic acid moiety make it a valuable compound for research and industrial applications .
特性
分子式 |
C10H15BClN3O3 |
|---|---|
分子量 |
271.51 g/mol |
IUPAC名 |
[2-chloro-4-[(4-hydroxycyclohexyl)amino]pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H15BClN3O3/c12-10-13-5-8(11(17)18)9(15-10)14-6-1-3-7(16)4-2-6/h5-7,16-18H,1-4H2,(H,13,14,15) |
InChIキー |
LJAJBPBUKGICSW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1NC2CCC(CC2)O)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B11849974.png)

![[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11849986.png)



![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)


![Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B11850044.png)

![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)

